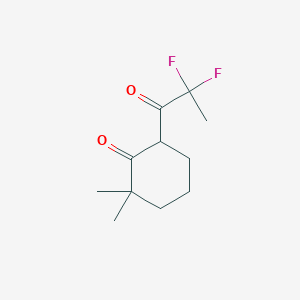
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoropropanoyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group onto a cyclohexanone derivative. One common method is the reaction of 2,2-dimethylcyclohexanone with 2,2-difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoropropanoyl group can influence the compound’s reactivity and binding affinity due to the presence of electronegative fluorine atoms, which can affect molecular interactions and stability .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropionic acid: A related compound with similar fluorinated properties.
2-Fluoropropionic acid: Another fluorinated derivative with different substitution patterns.
3,3,3-Trifluoropropionic acid: Contains an additional fluorine atom, leading to different chemical behavior.
Uniqueness
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to the combination of the cyclohexanone ring with the difluoropropanoyl group and two methyl groups. This specific structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C11H16F2O2 |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
6-(2,2-difluoropropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-10(2)6-4-5-7(8(10)14)9(15)11(3,12)13/h7H,4-6H2,1-3H3 |
InChI Key |
TWVZVDKBWJZPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)C(C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


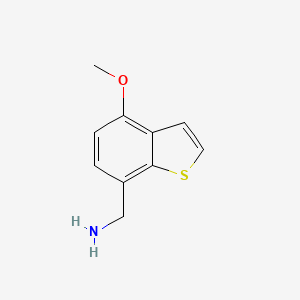
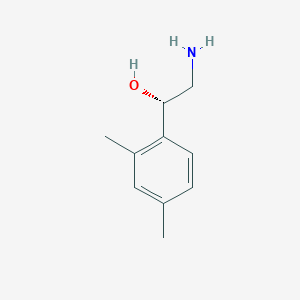
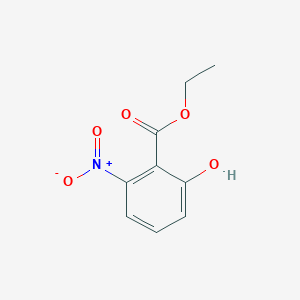
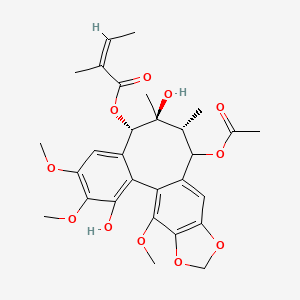
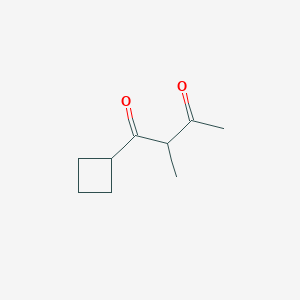
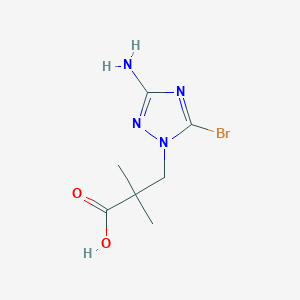
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
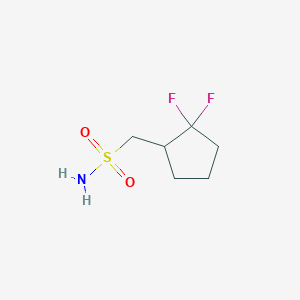
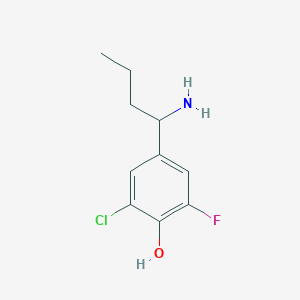
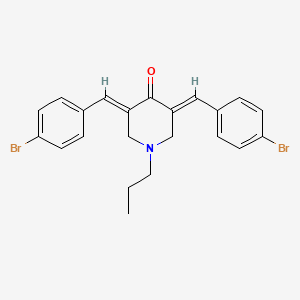
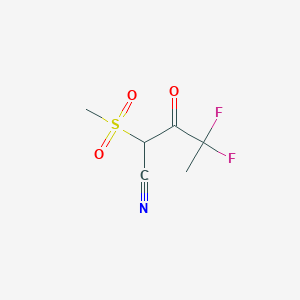
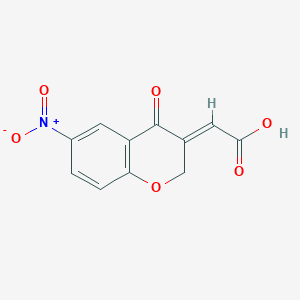
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)

